

# Pulsatile vs. Sustained Growth Hormone Release: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An objective comparison of the physiological impacts and underlying mechanisms of pulsatile and sustained growth hormone administration, supported by experimental data.

The pattern of growth hormone (GH) delivery to target tissues profoundly influences its physiological effects. While naturally secreted in a pulsatile manner, therapeutic applications often involve sustained-release formulations. This guide provides a comprehensive comparison of these two delivery modalities, summarizing key experimental findings and methodologies to inform researchers, scientists, and drug development professionals.

## I. Comparative Physiological and Metabolic Effects

The mode of GH administration—whether in intermittent bursts (pulsatile) or as a continuous supply (sustained)—leads to distinct downstream biological responses. These differences are critical in both understanding GH physiology and designing effective therapeutic strategies.

### **Growth and Body Composition**

Studies in animal models have consistently demonstrated that a pulsatile pattern of GH administration is more effective at promoting longitudinal bone growth and increasing body weight compared to a continuous infusion of the same total dose.[1][2] For instance, in a study using female C57BL/6J mice, pulsatile treatment with a placental variant of GH significantly increased body, liver, kidney, and spleen weight, whereas continuous treatment had no significant effect on these parameters.[3]





### Insulin-Like Growth Factor-I (IGF-I) Production

The impact of GH delivery patterns on circulating IGF-I levels, a key mediator of GH's anabolic effects, is more nuanced. Some studies in GH-deficient patients have shown that small, frequent intravenous boluses and continuous infusion of GH are equally effective in increasing serum IGF-I concentrations.[1][4] Conversely, other research suggests that continuous GH administration is the preferential pattern for inducing plasma IGF-I levels and muscle IGF-I mRNA concentrations.[5] Interestingly, in hypophysectomized rats, while both pulsatile and continuous GH infusion significantly elevated liver IGF-I mRNA, pulsatile treatment was more effective at increasing IGF-I mRNA in skeletal muscle and rib growth plates.[2]

#### **Metabolic Parameters**

The pattern of GH administration significantly influences metabolic processes, including lipolysis and insulin sensitivity. Pulsatile GH administration has been shown to increase the rate of lipolysis in humans, an effect not observed with continuous infusion.[6] In young adults with type 1 diabetes, pulsatile GH led to an increase in insulin requirements, whereas continuous GH administration did not produce the same effect.[7] Furthermore, in mice, pulsatile administration of a placental GH variant caused marked hyperinsulinemia, a more pronounced effect than that observed with continuous delivery.[3]

## **II. Quantitative Data Summary**

The following tables summarize the quantitative findings from key comparative studies.

Table 1: Effects of Pulsatile vs. Sustained GH on Body Weight and Organ Size in Female C57BL/6J Mice



| Treatment<br>Group<br>(n=8/group) | Change in<br>Body Weight<br>(g) | Liver Weight<br>(g) | Kidney Weight<br>(g) | Spleen Weight<br>(g) |
|-----------------------------------|---------------------------------|---------------------|----------------------|----------------------|
| Vehicle<br>(Pulsatile)            | 0.5 ± 0.2                       | 0.95 ± 0.03         | 0.23 ± 0.01          | 0.07 ± 0.00          |
| GH 2 mg/kg/day<br>(Pulsatile)     | 1.2 ± 0.2                       | 1.08 ± 0.03         | 0.26 ± 0.01          | 0.08 ± 0.00          |
| GH 5 mg/kg/day<br>(Pulsatile)     | 1.8 ± 0.2                       | 1.20 ± 0.04         | 0.28 ± 0.01          | 0.09 ± 0.00          |
| Vehicle<br>(Continuous)           | 0.6 ± 0.2                       | 0.98 ± 0.03         | 0.24 ± 0.01          | 0.07 ± 0.00          |
| GH 2 mg/kg/day<br>(Continuous)    | 0.7 ± 0.2                       | 1.02 ± 0.03         | 0.25 ± 0.01          | 0.07 ± 0.00          |
| GH 5 mg/kg/day<br>(Continuous)    | 0.8 ± 0.2                       | 1.05 ± 0.03         | 0.25 ± 0.01          | 0.07 ± 0.00          |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to vehicle. Data adapted from Perry et al., 2016.[3]

Table 2: Serum IGF-I Levels in GH-Deficient Patients Following Different IV GH Administration Schedules

| Administration Schedule (2 IU GH total) | Mean Area Under the Curve for Serum<br>IGF-I (μg/L) |  |
|-----------------------------------------|-----------------------------------------------------|--|
| Two large boluses                       | 125.3 ± 8.7                                         |  |
| Eight smaller boluses (pulsatile)       | 147.6 ± 11.8                                        |  |
| Continuous infusion                     | 151.2 ± 8.9                                         |  |

Data adapted from Jørgensen et al., 1990.[1][4]

# **III. Signaling Pathways and Molecular Mechanisms**



The differential effects of pulsatile and sustained GH release are rooted in their distinct activation of intracellular signaling cascades, most notably the JAK-STAT pathway.

### The JAK-STAT5b Pathway

The transcription factor STAT5b is a critical mediator of the effects of intermittent plasma GH pulses, particularly in the liver.[8][9] Pulsatile GH exposure leads to the repeated tyrosine phosphorylation and nuclear translocation of STAT5b, which in turn regulates the expression of a host of genes, including those responsible for the sexually dimorphic patterns of liver gene expression.[8][9]

In contrast, continuous GH exposure leads to a down-regulation of the GH receptor (GHR)-JAK-STAT5b pathway.[8] This is thought to be mediated, in part, by the induction of Suppressors of Cytokine Signaling (SOCS) proteins, which act in a negative feedback loop to inhibit GHR-JAK2 signaling.[8] This sustained, low-level activation of STAT5b is characteristic of the female pattern of GH secretion and results in a different profile of gene expression compared to the male pulsatile pattern.[8]





Click to download full resolution via product page

Caption: Simplified GH Signaling Pathways. (Max Width: 760px)

## IV. Experimental Protocols

The following section details the methodologies employed in key studies to compare pulsatile and sustained GH administration.

### **Animal Studies**

Study: Comparison of pulsatile vs. continuous administration of human placental growth hormone in female C57BL/6J mice.[3]

• Subjects: Female C57BL/6J mice.



- Groups:
  - Vehicle (pulsatile or continuous)
  - Recombinant placental GH (2 or 5 mg/kg/day)
- Pulsatile Administration: Daily subcutaneous injection for 6 days.
- Sustained Administration: Osmotic pumps implanted subcutaneously for 6 days.
- Key Parameters Measured: Body weight, organ weights (liver, kidney, spleen), fasting plasma insulin concentration, and hepatic GH receptor expression.

Study: Pulsatile intravenous growth hormone (GH) infusion to hypophysectomized rats increases insulin-like growth factor I messenger ribonucleic acid in skeletal tissues more effectively than continuous GH infusion.[2]

- Subjects: Hypophysectomized rats.
- Groups:
  - Intact controls
  - Hypophysectomized controls
  - Pulsatile GH infusion (1.5 or 3.0 U/kg/day)
  - Continuous GH infusion (1.5 or 3.0 U/kg/day)
- Pulsatile Administration: Intravenous infusions for 5 minutes every 3 hours.
- Sustained Administration: Continuous intravenous infusion.
- Key Parameters Measured: IGF-I mRNA levels in skeletal muscle, rib growth plates, and liver (quantified by solution hybridization assay), and longitudinal bone growth.





Click to download full resolution via product page

Caption: Animal Study Experimental Workflow. (Max Width: 760px)

#### **Human Studies**

Study: Pulsatile Versus Continuous Intravenous Administration of Growth Hormone (GH) in GH-Deficient Patients: Effects on Circulating Insulin-Like Growth Factor-I and Metabolic Indices.[1][4]

- Subjects: Six GH-deficient patients.
- Design: Crossover study with three 44-hour hospitalizations, separated by at least 4 weeks without GH treatment.
- Interventions (2 IU GH total per occasion):
  - Two intravenous boluses (at 2000 and 0200 h).
  - Eight intravenous boluses at 3-hour intervals (pulsatile).
  - Continuous intravenous infusion (from 2000-0200 h).







 Key Parameters Measured: Serum IGF-I, blood glucose, serum insulin, plasma glucagon, and lipid intermediates.

Study: Contrasting metabolic effects of continuous and pulsatile growth hormone administration in young adults with type 1 (insulin-dependent) diabetes mellitus.[7]

- Subjects: Six young adults with type 1 diabetes.
- Design: Overnight study on three separate occasions.
- Interventions (18 mU/kg GH total):
  - Three discrete pulses of 6 mU/kg/h at 180-minute intervals.
  - 12-hour continuous infusion (1.5 mU/kg/h).
  - Buffer solution only (control).
- Methodology: Euglycemia was maintained using an insulin-varying clamp.
- Key Parameters Measured: Blood glucose, GH, intermediate metabolites, non-esterified fatty acids, and insulin requirements.

### V. Conclusion

The available evidence strongly indicates that the pattern of GH administration is a critical determinant of its biological effects. Pulsatile delivery appears superior for promoting growth and stimulating lipolysis, largely through the intermittent activation of the JAK-STAT5b signaling pathway. Conversely, sustained GH exposure may be equally or more effective at increasing circulating IGF-I levels but can lead to pathway desensitization and different metabolic consequences. These findings have significant implications for the development and optimization of GH-based therapies, suggesting that mimicking the natural pulsatile secretion pattern may be advantageous for achieving specific therapeutic goals. Further research is warranted to fully elucidate the tissue-specific responses to different GH delivery profiles and to translate these findings into improved clinical outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pulsatile versus continuous intravenous administration of growth hormone (GH) in GH-deficient patients: effects on circulating insulin-like growth factor-I and metabolic indices PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulsatile intravenous growth hormone (GH) infusion to hypophysectomized rats increases insulin-like growth factor I messenger ribonucleic acid in skeletal tissues more effectively than continuous GH infusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pulsatile vs. continuous administration of human placental growth hormone in female C57BL/6J mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Basal, But Not Pulsatile, Growth Hormone Secretion Determines the Ambient Circulating Levels of Insulin-Like Growth Factor-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pulsatile growth hormone (GH) secretion in the regulation of lipolysis in fasting humans PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting metabolic effects of continuous and pulsatile growth hormone administration in young adults with type 1 (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulsatility of growth hormone (GH) signalling in liver cells: role of the JAK-STAT5b pathway in GH action PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth hormone pulse-activated STAT5 signalling: a unique regulatory mechanism governing sexual dimorphism of liver gene expression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pulsatile vs. Sustained Growth Hormone Release: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137770#comparing-pulsatile-vs-sustained-gh-release]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com